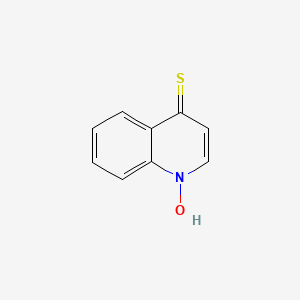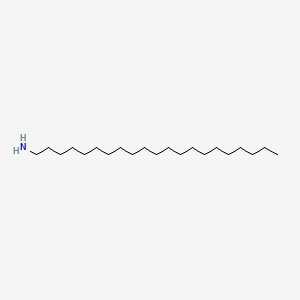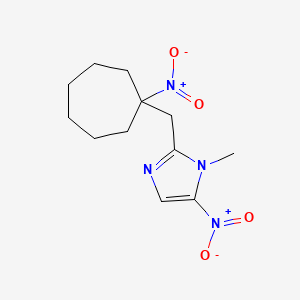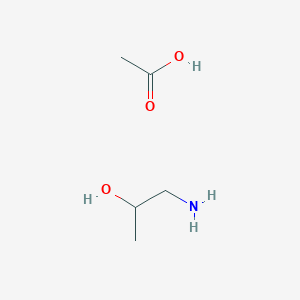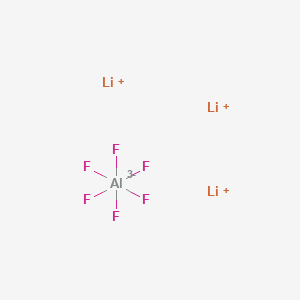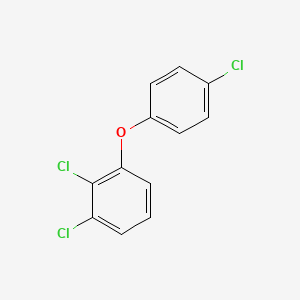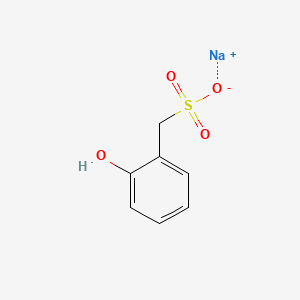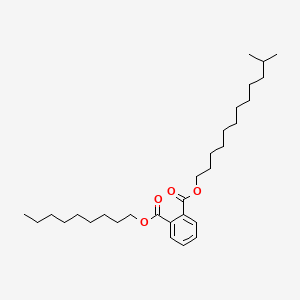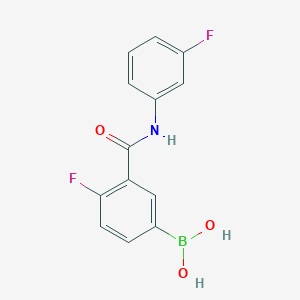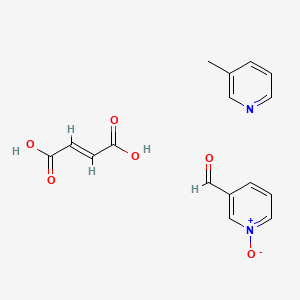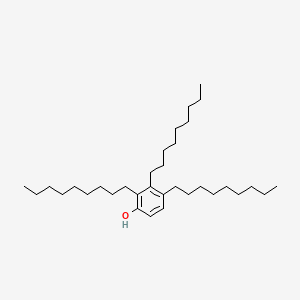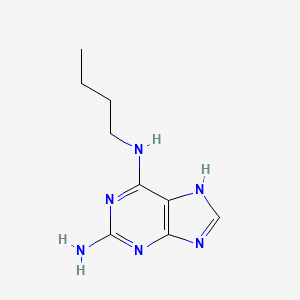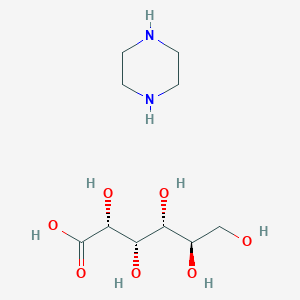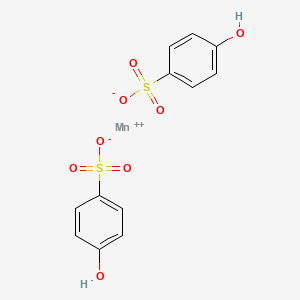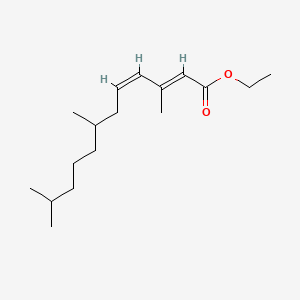
2,4-Dodecadienoic acid, 3,7,11-trimethyl-, ethyl ester, (E,Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dodecadienoic acid, 3,7,11-trimethyl-, ethyl ester, (E,Z)-, also known as hydroprene, is a synthetic juvenile hormone analog. It is commonly used as an insect growth regulator to control pests by disrupting their growth and development. This compound is characterized by its liquid state, volatility, and a fruity odor .
Vorbereitungsmethoden
The synthesis of 2,4-Dodecadienoic acid, 3,7,11-trimethyl-, ethyl ester, (E,Z)- involves several organic chemistry techniques. One common method includes selective hydrogenation and esterification reactions. For instance, the compound can be synthesized from 4-methyltetrahydropyran through a series of reactions involving allylmagnesium chloride and subsequent oxidation . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.
Analyse Chemischer Reaktionen
2,4-Dodecadienoic acid, 3,7,11-trimethyl-, ethyl ester, (E,Z)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like oxygen in the presence of catalysts such as palladium chloride and copper chloride.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: It can undergo substitution reactions where functional groups are replaced by others under suitable conditions.
Common reagents used in these reactions include allylmagnesium chloride, oxygen, palladium chloride, and copper chloride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,4-Dodecadienoic acid, 3,7,11-trimethyl-, ethyl ester, (E,Z)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is utilized in entomological studies to understand insect growth and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in disrupting the life cycles of disease-carrying insects.
Industry: It is widely used in agriculture as an insect growth regulator to control pest populations
Wirkmechanismus
The mechanism of action of 2,4-Dodecadienoic acid, 3,7,11-trimethyl-, ethyl ester, (E,Z)- involves mimicking the natural juvenile hormone in insects. It binds to specific receptors, disrupting the normal hormonal balance and preventing the insect from maturing into its adult form. This leads to the inhibition of reproduction and population control .
Vergleich Mit ähnlichen Verbindungen
2,4-Dodecadienoic acid, 3,7,11-trimethyl-, ethyl ester, (E,Z)- can be compared with other juvenile hormone analogs such as methoprene and methyl farnesoate. While all these compounds function as insect growth regulators, hydroprene is unique due to its specific structural configuration and the particular insects it targets . Similar compounds include:
- Methoprene
- Methyl farnesoate
- Kinoprene
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.
Eigenschaften
CAS-Nummer |
57378-83-3 |
|---|---|
Molekularformel |
C17H30O2 |
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
ethyl (2E,4Z)-3,7,11-trimethyldodeca-2,4-dienoate |
InChI |
InChI=1S/C17H30O2/c1-6-19-17(18)13-16(5)12-8-11-15(4)10-7-9-14(2)3/h8,12-15H,6-7,9-11H2,1-5H3/b12-8-,16-13+ |
InChI-Schlüssel |
FYQGBXGJFWXIPP-LYWNWSGZSA-N |
Isomerische SMILES |
CCOC(=O)/C=C(\C)/C=C\CC(C)CCCC(C)C |
Kanonische SMILES |
CCOC(=O)C=C(C)C=CCC(C)CCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


